1-Amino-2,2-dimethylcyclopropanecarbonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Amino-2,2-dimethylcyclopropanecarbonitrile consists of a cyclopropane ring with an amino group and a nitrile group attached. The exact 3D structure is not provided, but it can be visualized as a three-membered ring with the amino and nitrile substituents.
Physical And Chemical Properties Analysis
- Refractive Index : Around 1.4478 (lit.).
Scientific Research Applications
Biotransformation and Synthesis
1-Amino-2,2-dimethylcyclopropanecarbonitrile has been studied for its applications in biotransformations and synthesis. Wang and Feng (2003) explored its use in the enantioselective synthesis of 3-substituted 2,2-dimethylcyclopropanecarboxylic acids and amides using Rhodococcus sp. AJ270, demonstrating efficient hydrolysis with high enantiomeric excesses, which is crucial for producing optically pure compounds (Wang & Feng, 2003).
Reactivity and Chemical Transformations
Research has focused on the reactivity of this compound in various chemical transformations. Kimpe, Sulmon, and Stevens (1991) investigated its reactivity in the synthesis of 1-amino-2,2-dimethylcyclopropanecarboxylic acid, highlighting its potential as a precursor for plant growth regulating acids (Kimpe, Sulmon, & Stevens, 1991).
Enzymatic Synthesis and Derivatives
Enzymatic synthesis of its derivatives is another area of interest. Wang and Feng (2002) reported the catalyzed enantioselective hydrolysis of racemic 2,2-dimethylcyclopropanecarbonitrile by microbial cells, yielding optically active amides and acids, indicating potential in biocatalysis (Wang & Feng, 2002).
Structural Studies and Conformational Analysis
The compound's structural and conformational aspects have been examined in-depth. Cetina et al. (2003) conducted a crystal and molecular structure analysis of a derivative, providing insights into its conformational properties and stability (Cetina et al., 2003).
Mechanism of Action
Target of Action
The primary target of 1-Amino-2,2-dimethylcyclopropanecarbonitrile is the enzyme known as 2,2-dimethylcyclopropanecarbonitrile hydratase . This enzyme plays a crucial role in the bioconversion of 2,2-dimethylcyclopropanecarbonitrile (DMCPCN) to 2,2-dimethylcyclopropanecarboxamide (DMCPCA) .
Mode of Action
This compound interacts with its target enzyme, 2,2-dimethylcyclopropanecarbonitrile hydratase, by serving as a substrate . The enzyme catalyzes the hydration of this compound, converting it into 2,2-dimethylcyclopropanecarboxamide .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of 2,2-dimethylcyclopropanecarbonitrile (DMCPCN) to 2,2-dimethylcyclopropanecarboxamide (DMCPCA) . This conversion is catalyzed by the enzyme 2,2-dimethylcyclopropanecarbonitrile hydratase
Result of Action
The molecular and cellular effects of this compound’s action involve the conversion of 2,2-dimethylcyclopropanecarbonitrile (DMCPCN) to 2,2-dimethylcyclopropanecarboxamide (DMCPCA) . This conversion is facilitated by the enzyme 2,2-dimethylcyclopropanecarbonitrile hydratase .
Properties
IUPAC Name |
1-amino-2,2-dimethylcyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5(2)3-6(5,8)4-7/h3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZECJKUQMLXNBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C#N)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131149-82-1 |
Source
|
Record name | 1-amino-2,2-dimethylcyclopropane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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